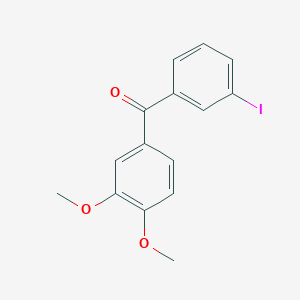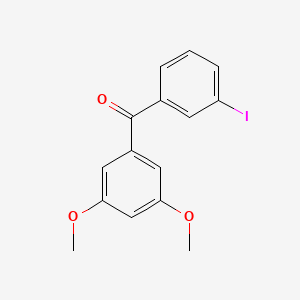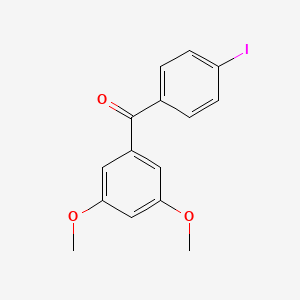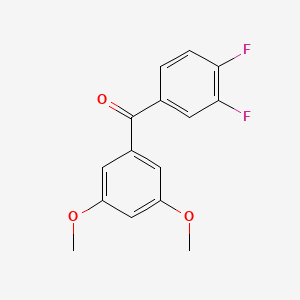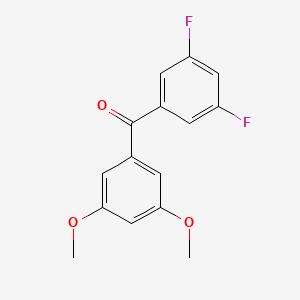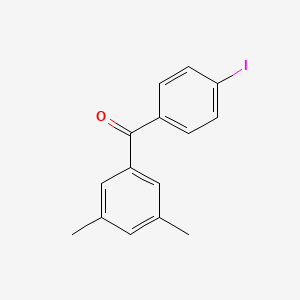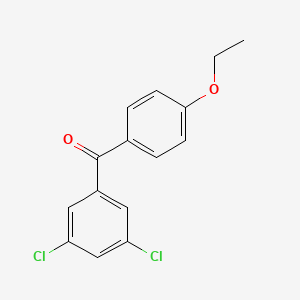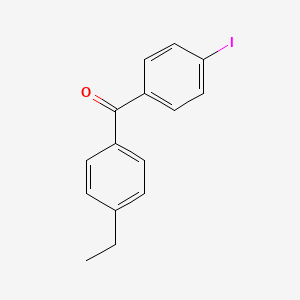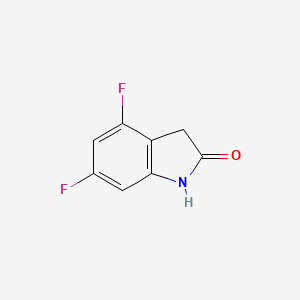
叔十四烷硫醇
描述
Molecular Structure Analysis
Tert-Tetradecanethiol has a molecular formula of C14H30S and a molecular weight of 230.45300 . It has a density of 0.841g/cm3 and a boiling point of 294.5ºC at 760mmHg .Physical And Chemical Properties Analysis
Tert-Tetradecanethiol has a molecular weight of 230.45300, a density of 0.841g/cm3, and a boiling point of 294.5ºC at 760mmHg . The melting point is not available .科学研究应用
Self-Assembled Monolayers (SAMs)
TDT is utilized to create SAMs on gold nanoparticle-based electrodes. These SAMs are integral in the development of bi-enzyme glucose biosensors . The process involves soaking the electrodes in a TDT solution to modify their surface, which enhances their sensitivity and specificity .
Nanocomposite Manufacturing
In the field of materials science, TDT is employed to improve the dispersibility of gold nanoparticles within polymers. For instance, TDT-coated gold particles are diffused into crosslinked poly(dimethylsiloxane) (PDMS) to create nanocomposites . These composites exhibit dichroism in the near-infrared region, which is significant for optical applications .
Optical Properties Enhancement
The aforementioned nanocomposites polarize by absorption, showing dichroism . This property is crucial for developing materials that interact with polarized light, which can be used in advanced optical devices and sensors .
Hydrophobic Surface Creation
TDT, being a hydrophobic ligand, is used to create highly oriented and hydrophobic surfaces. These surfaces can act as a hole-injection barrier on nanoparticle surfaces, which is beneficial in electronic devices where controlling the flow of electrons is necessary .
Chemical Synthesis
In synthetic chemistry, TDT can be used as a chain transfer agent in radical polymerization, allowing for the control of polymer chain lengths and the synthesis of block copolymers with specific properties .
Surface Functionalization
TDT’s ability to form SAMs can be exploited to functionalize a variety of nanoparticles . This functionalization is pivotal in tailoring the particles’ interactions with their environment, which is essential in drug delivery systems and diagnostic assays .
Barrier Property Improvement
In the development of protective coatings , TDT can be applied to enhance barrier properties against moisture and oxygen, thereby extending the lifespan of materials and devices .
安全和危害
未来方向
作用机制
Target of Action
Tert-Tetradecanethiol (TDT) is primarily used as a self-assembled monolayer (SAM) to functionalize a variety of nanoparticles . It acts as a hydrophobic ligand and is highly oriented . Its primary targets are the surfaces of these nanoparticles, where it forms a hole-injection barrier .
Mode of Action
TDT interacts with its targets (nanoparticles) by forming a self-assembled monolayer (SAM) on their surfaces . This interaction results in a highly oriented and hydrophobic layer that acts as a hole-injection barrier on the nanoparticle surface . This barrier can influence the electronic properties of the nanoparticles, affecting their interaction with other substances.
Biochemical Pathways
It’s known that tdt is used on gold nanoparticle-based electrodes for bi-enzyme glucose biosensors . The surface modification is done by soaking the electrodes in a TDT solution . This suggests that TDT may play a role in the biochemical pathways related to glucose detection and measurement.
Result of Action
The molecular and cellular effects of TDT’s action primarily involve the modification of nanoparticle surfaces. By forming a self-assembled monolayer on these surfaces, TDT alters the nanoparticles’ electronic properties and their interaction with other substances . This can enhance the performance of devices like biosensors, where TDT-functionalized nanoparticles can improve sensitivity and specificity .
Action Environment
The action, efficacy, and stability of TDT are influenced by various environmental factors. For instance, the process of forming a self-assembled monolayer on nanoparticle surfaces can be affected by factors like temperature, pH, and the presence of other chemicals . Furthermore, the stability of the TDT layer and its effectiveness as a hole-injection barrier can be influenced by the specific type of nanoparticle it’s bound to.
属性
IUPAC Name |
2-methyltridecane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30S/c1-4-5-6-7-8-9-10-11-12-13-14(2,3)15/h15H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDDHLWHSDZGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951599 | |
| Record name | 2-Methyltridecane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Tetradecanethiol | |
CAS RN |
28983-37-1 | |
| Record name | tert-Tetradecanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028983371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Tetradecanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyltridecane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-tetradecanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tert-Tetradecanethiol contribute to the fabrication of the dichroic nanocomposites described in the research?
A1: tert-Tetradecanethiol acts as a capping agent for gold nanoparticles. The research states that alkanethiols, including tert-Tetradecanethiol, "improve dispersibility of the gold particles" []. This improved dispersibility is crucial for the manufacturing process, which involves diffusing the gold nanoparticles into a swollen poly(dimethylsiloxane) (PDMS) elastomer film. Without proper dispersion, the gold nanoparticles would aggregate, preventing the formation of the desired linear assemblies within the PDMS matrix upon stretching. These linear assemblies are responsible for the dichroic properties of the final nanocomposite material.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



